molecular formula C₉H₁₂N₂O₃ B1145365 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride CAS No. 32780-65-7

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride

Cat. No.: B1145365
CAS No.: 32780-65-7
M. Wt: 196.2
InChI Key:
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Description

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride is a chemical compound with the molecular formula C9H12N2O3 It is known for its unique structure, which includes both amino and hydroxyl functional groups

Mechanism of Action

Target of Action

The compound, 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, has been found to have potential antimalarial activity . It is predicted to interact with Plasmodium falciparum 1-cysperoxidredoxin (PfPrx1) , a protein that plays a crucial role in the survival of the malaria parasite.

Mode of Action

It is suggested that the compound binds to thePfPrx1 protein, potentially inhibiting its function . This inhibition could disrupt the parasite’s ability to neutralize oxidative stress, leading to its death.

Biochemical Pathways

Given its predicted interaction withPfPrx1 , it is likely that it affects the parasite’s oxidative stress response pathway . This could lead to an accumulation of reactive oxygen species within the parasite, causing damage to its cellular components and ultimately leading to its death.

Pharmacokinetics

It is known that the compound has good adme properties , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the PfPrx1 protein, leading to an increase in oxidative stress within the malaria parasite . This can cause damage to the parasite’s cellular components, impairing its ability to survive and reproduce.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride typically involves the reaction of 2-hydroxybenzamide with 2-amino-1-hydroxyethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications set it apart from similar compounds .

Properties

IUPAC Name

5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3.ClH/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14;/h1-3,8,12-13H,4,10H2,(H2,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVLDETSVEUQULS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)C(=O)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32780-65-7
Record name Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32780-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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